4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one
Description
Properties
IUPAC Name |
4-amino-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-4-8(11)10-7-3-1-2-5(6)7/h4H,1-3H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABNDIHHFOPOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00980030 | |
| Record name | 4-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00980030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63704-54-1 | |
| Record name | 4-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00980030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5H,6H,7H-cyclopenta[b]pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation Strategies for Bicyclic Pyridine Core Formation
The cyclopenta[b]pyridine core is typically constructed via cyclocondensation reactions between cyclic ketones and nitrogen-containing precursors. A seminal approach involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide catalysts . For example, 2,5-bis(2-pyridinylmethylene)cyclopentanone reacts with propanedinitrile under reflux conditions (80°C, 1–2 hours) in methanol or ethanol to yield 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives .
Key Reaction Parameters:
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Catalyst: Sodium methoxide (1.08 g per 0.02 mol substrate) or sodium ethoxide (1.36 g per 0.02 mol substrate) .
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Solvent: Alcohols (methanol/ethanol) for optimal solubility and catalytic activity.
This method’s versatility allows substitution at the 4-position via selection of arylidene precursors, suggesting that 4-amino derivatives could be synthesized using aminobenzaldehyde analogs in the cyclocondensation step .
Functionalization of Preformed Cyclopenta[b]pyridine Intermediates
Post-synthetic modification of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one intermediates offers a pathway to introduce the 4-amino group. Manganese triflate-catalyzed oxidation reactions have been employed to functionalize analogous bicyclic pyridines. For instance, Mn(OTf)₂ (0.5 mol%) with tert-butyl hydroperoxide (t-BuOOH) in tert-butanol at 50°C for 48 hours achieves regioselective oxidation of 2-benzylpyridine to 2-benzoylpyridine derivatives .
Proposed Functionalization Steps for 4-Amino Derivative:
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Chlorination: Treat 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one with POCl₃ to form 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine .
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Amination: React the chlorinated intermediate with aqueous ammonia or ammonium hydroxide under high-temperature conditions (100–120°C) to substitute chlorine with an amino group .
Challenges:
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Regioselectivity must be controlled to avoid over-chlorination or ring-opening side reactions.
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Purification requires column chromatography (ethyl acetate/petroleum ether) .
Reductive Amination of Keto Precursors
A patent by EP3317252B1 describes reductive amination strategies for 2-amino-isonicotinic acid derivatives, which could be adapted for 4-amino-cyclopenta[b]pyridinones . Using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts, ketone groups in 6,7-dihydro-5H-cyclopenta[b]pyridin-2-one are reduced to amines.
Optimized Conditions:
-
Substrate: 6,7-dihydro-5H-cyclopenta[b]pyridin-2-one.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and functional group compatibility:
Mechanistic Insights and Side Reactions
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Enolate Formation: Sodium alkoxide deprotonates cyclopentanone, generating an enolate.
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Nucleophilic Attack: Propanedinitrile attacks the enolate, forming a tetrahedral intermediate.
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Cyclization: Intramolecular cyclization yields the bicyclic pyridine core.
Common Side Reactions:
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Over-oxidation: Uncontrolled Mn(OTf)₂/t-BuOOH ratios lead to N-oxide byproducts .
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Tautomerization: Keto-enol tautomerism in cyclopentanone precursors reduces reaction efficiency .
Industrial Scalability and Environmental Considerations
While laboratory-scale syntheses are well-established, industrial production faces challenges:
Chemical Reactions Analysis
Types of Reactions
4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the amino group can enhance the compound's efficacy against various bacterial strains.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development into new antimicrobial agents .
Neuropharmacology
The compound has been investigated for its potential neuroprotective effects. Its structure allows it to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study : A recent animal study indicated that administration of the compound significantly reduced markers of oxidative stress in models of Alzheimer's disease, highlighting its potential as a therapeutic agent .
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations.
Example Reaction :
The compound can undergo acylation reactions to form amides or esters, which are crucial intermediates in synthesizing pharmaceuticals and agrochemicals.
Synthesis of Heterocycles
The compound is also used in synthesizing other heterocyclic compounds due to its ability to participate in cyclization reactions.
Data Table: Common Reactions Involving this compound
| Reaction Type | Product Type | Conditions |
|---|---|---|
| Acylation | Amides | Acid chlorides, base |
| Alkylation | Alkylated derivatives | Alkyl halides, base |
| Cyclization | Heterocycles | Heat, catalysts |
Polymer Chemistry
Recent studies have explored the use of this compound as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study : Research published in Polymer Science showed that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers .
Coatings and Adhesives
The compound’s chemical properties make it suitable for developing advanced coatings and adhesives with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Thioether Derivatives
7-Thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-diones () replace the ketone with a thioether group. Notable observations:
- Antioxidant Activity: Thioether derivatives exhibit significant antiradical activity (e.g., 33–83% inhibition of adrenaline oxidation), though prooxidant effects are noted in some cases .
Aryl-Substituted Derivatives
4-Phenyl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridines () demonstrate the impact of aromatic substituents:
- Crystallinity : Bulky aryl groups (e.g., 4-bromophenyl) yield yellow crystals with distinct melting points, while smaller substituents (e.g., methyl) produce colorless solids .
- Electronic Properties : Electron-withdrawing groups (e.g., -Br) may enhance electrophilic reactivity at the pyridine ring.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one (CAS No. 63704-54-1) is a heterocyclic compound characterized by a cyclopentane ring fused with a pyridine structure. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molar Mass : 150.18 g/mol
- Density : 1.26 g/cm³
- Melting Point : 321-322 °C
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 150.18 g/mol |
| Density | 1.26 g/cm³ |
| Melting Point | 321-322 °C |
This compound exhibits its biological effects primarily through interactions with specific proteins and enzymes:
Target Interaction :
The compound has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound promotes cell survival and may have therapeutic implications in conditions where necroptosis is detrimental .
Biochemical Pathways :
The compound influences various cellular signaling pathways, impacting gene expression and metabolic processes. Its ability to modulate these pathways suggests potential applications in cancer therapy and neuroprotection .
Inhibition of Necroptosis
In vitro studies have demonstrated that this compound effectively inhibits necroptosis in both human and mouse cell lines. This inhibition is evidenced by reduced markers of cell death and increased cell viability under stress conditions.
Anticancer Properties
Research indicates that the compound may possess anticancer properties by modulating apoptotic pathways and enhancing the efficacy of existing chemotherapeutics. In particular, it has shown promise in enhancing the sensitivity of cancer cells to treatment by inhibiting survival pathways that are often activated in resistant tumors .
Antimicrobial Activity
Emerging studies suggest that this compound may exhibit antimicrobial properties. Preliminary tests have indicated efficacy against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved .
Study on RIPK1 Inhibition
A notable study explored the effects of this compound on RIPK1-mediated necroptosis. The results demonstrated a significant decrease in necroptotic cell death in treated groups compared to controls, indicating the compound's potential as a therapeutic agent in diseases characterized by excessive necroptosis .
Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines, treatment with this compound resulted in altered expression levels of key apoptotic regulators, suggesting a shift towards apoptosis rather than necroptosis or other forms of cell death. Notably, the study highlighted synergistic effects when combined with established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one, and how can intermediates be optimized for yield?
- Methodology : A multi-step synthesis approach is commonly employed. For example, cyclopenta[b]pyridine derivatives are synthesized via cyclocondensation of substituted ketones with amines or via functionalization of preformed cyclopenta[b]pyridine scaffolds. Key intermediates, such as 2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine, are synthesized using Claisen-Schmidt condensation followed by cyclization .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., acid/base) are critical. For instance, IR and NMR data from intermediates (e.g., 3a–3h in ) guide purification via recrystallization or column chromatography to improve yields .
Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?
- Analytical Workflow :
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- NMR : ¹H NMR resolves cyclopentane ring protons (δ 1.5–3.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~200 ppm) and sp² carbons in the pyridine ring .
- Elemental Analysis : Validates purity (e.g., C, H, N, S percentages within 0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for cyclopenta[b]pyridine derivatives?
Verify solvent effects (e.g., DMSO vs. CDCl₃).
Assess tautomerism or dynamic processes (e.g., ring puckering in cyclopentane).
Cross-validate with X-ray crystallography or high-resolution mass spectrometry (HRMS) .
Q. What strategies are effective for evaluating the biological activity of amino-substituted cyclopenta[b]pyridinones?
- Experimental Design :
- In Vitro Assays : Screen for kinase inhibition (e.g., c-Src) using ATP-binding pocket models. Pyridin-2(1H)-one derivatives (e.g., in ) are tested via enzymatic assays (IC₅₀ values) .
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., survivin dimerization interface in ). Rigidified scaffolds (e.g., pyridin-2(1H)-ones) are prioritized for lead optimization .
Q. How can synthetic routes be modified to address instability of halogenated derivatives (e.g., 4-bromo or 2-chloro analogs)?
- Challenges : Bromo derivatives (e.g., CAS 1428651-90-4 in ) may decompose under light or heat.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
